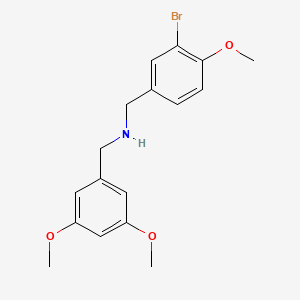
(3-bromo-4-methoxybenzyl)(3,5-dimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromo-4-methoxybenzyl)(3,5-dimethoxybenzyl)amine, also known as BOB, is a chemical compound that has been widely studied for its potential use in scientific research. BOB is a selective agonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. This receptor plays a crucial role in many physiological processes, including appetite, mood, and anxiety.
Mécanisme D'action
(3-bromo-4-methoxybenzyl)(3,5-dimethoxybenzyl)amine acts as a selective agonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When this compound binds to the 5-HT2C receptor, it activates a signaling cascade that leads to changes in gene expression and cellular function. The exact mechanism of action of this compound is still being studied, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce food intake and body weight in animal models, which suggests that it may have potential as a treatment for obesity. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the release of neurotransmitters such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-bromo-4-methoxybenzyl)(3,5-dimethoxybenzyl)amine in lab experiments is its high affinity for the 5-HT2C receptor. This makes it a valuable tool for studying the physiological and biochemical effects of this receptor. However, there are also some limitations to using this compound. For example, its synthesis is a complex process that requires a high level of expertise, and it may not be readily available to all researchers.
Orientations Futures
There are many potential future directions for research involving (3-bromo-4-methoxybenzyl)(3,5-dimethoxybenzyl)amine. One area of interest is its potential use as a treatment for obesity. This compound has been shown to reduce food intake and body weight in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is the role of the 5-HT2C receptor in mood disorders and anxiety. This compound has been shown to have anxiolytic and antidepressant effects, and further research is needed to determine its potential as a treatment for these conditions. Overall, this compound is a valuable tool for studying the physiological and biochemical effects of the 5-HT2C receptor, and it has the potential to lead to new treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of (3-bromo-4-methoxybenzyl)(3,5-dimethoxybenzyl)amine involves several steps, starting with the reaction of 3-bromo-4-methoxybenzaldehyde with 3,5-dimethoxybenzylamine in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of expertise.
Applications De Recherche Scientifique
(3-bromo-4-methoxybenzyl)(3,5-dimethoxybenzyl)amine has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the 5-HT2C receptor, making it a valuable tool for studying the physiological and biochemical effects of this receptor. This compound has been used to investigate the role of the 5-HT2C receptor in appetite regulation, mood disorders, and anxiety.
Propriétés
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-20-14-6-13(7-15(9-14)21-2)11-19-10-12-4-5-17(22-3)16(18)8-12/h4-9,19H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCWZLXZKUTLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6029383.png)
![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6029391.png)
![5-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6029400.png)

![ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6029409.png)

![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6029422.png)
![2-{[2-(4-morpholinyl)propyl]sulfonyl}-1,3-benzothiazole](/img/structure/B6029433.png)
![3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6029437.png)
![3-(4-fluorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6029439.png)

![7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6029455.png)
![1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6029469.png)
![dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B6029472.png)